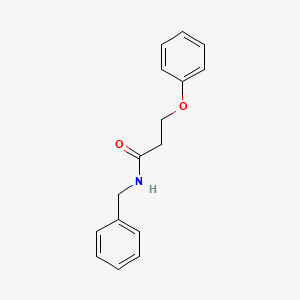
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The benzylsulfonyl group could be introduced through a sulfonation reaction, and the pyridine ring could be formed through a series of condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the benzylsulfonyl group, and the pyridine ring. The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for example, could undergo reactions typical of amines, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility in water, while the benzylsulfonyl group could influence its reactivity .Scientific Research Applications
- Mechanism : These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Anti-Fibrosis Activity
Antimicrobial Properties
Antiviral Activity
Antitumor Potential
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used in medicinal chemistry to obtain bioactive molecules for the treatment of various human diseases . For instance, some pyrrolidine derivatives have been reported to inhibit sphingosine kinases 1 and 2 (SphK1/SphK2), enzymes involved in the production of sphingosine-1-phosphate .
Mode of Action
The pyrrolidine ring in the compound structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that inhibition of sphk1/sphk2 can affect the sphingolipid metabolic pathway, which plays a crucial role in cell growth, survival, and immune response .
Pharmacokinetics
The pyrrolidine scaffold in the compound structure may influence its pharmacokinetic properties .
Result of Action
The inhibition of sphk1/sphk2 can potentially lead to the modulation of sphingosine-1-phosphate levels, affecting cell growth, survival, and immune response .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-6-5-9-17(18-14)22-16-10-11-19(12-16)23(20,21)13-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIDPQXIPNVMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)


![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)


![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)